N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide

Cannabinoid receptor CB2 selectivity GPCR ligand

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide (C₂₀H₂₆N₂O₂, MW 326.4 g/mol) is a synthetic tetrahydrocarbazole derivative bearing a 6-methoxy substituent on the carbazole core and a cyclohexanecarboxamide side chain at the 1-position. It belongs to the broader class of carbazole-1-carboxamide compounds, which have been investigated as ligands for G-protein-coupled receptors (GPCRs), kinase inhibitors, and antiviral agents.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
Cat. No. B12156875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4CCCCC4
InChIInChI=1S/C20H26N2O2/c1-24-14-10-11-17-16(12-14)15-8-5-9-18(19(15)21-17)22-20(23)13-6-3-2-4-7-13/h10-13,18,21H,2-9H2,1H3,(H,22,23)
InChIKeyMOTTVBIVOLUJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide: Core Structural & Predicted Pharmacological Profile


N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide (C₂₀H₂₆N₂O₂, MW 326.4 g/mol) is a synthetic tetrahydrocarbazole derivative bearing a 6-methoxy substituent on the carbazole core and a cyclohexanecarboxamide side chain at the 1-position. It belongs to the broader class of carbazole-1-carboxamide compounds, which have been investigated as ligands for G-protein-coupled receptors (GPCRs), kinase inhibitors, and antiviral agents [1]. Computational predictions from the ZINC15 database annotate this compound with predicted cannabinoid receptor affinities of pKi = 5.58 at CNR1 (CB1) and pKi = 7.60 at CNR2 (CB2), corresponding to an approximately 100-fold binding selectivity favoring CB2 over CB1 [2]. This selectivity profile is a critical differentiator for researchers evaluating tetrahydrocarbazole-based ligands for cannabinoid receptor studies.

Why N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide Cannot Be Replaced by Unsubstituted or 6-Chloro Tetrahydrocarbazole Analogs


The tetrahydrocarbazole-1-carboxamide scaffold supports diverse biological activities, but small substituent variations at the 6-position and the N-1 amide side chain produce large shifts in target affinity, selectivity, and even functional activity. Published structure-activity relationship (SAR) data demonstrate that a 6-methoxy group is well-tolerated for cannabinoid CB2 receptor affinity, whereas a 6-methylsulfonyl or 6-chloro substituent can markedly reduce CB2 binding or redirect selectivity toward antiviral targets [1][2]. Additionally, the cyclohexanecarboxamide side chain confers distinct conformational rigidity and lipophilicity (predicted logP ≈ 3.72) compared to pyridinecarboxamide or acetamide analogs, which directly impacts membrane permeability, metabolic stability, and off-target binding profiles [3]. Generic substitution with a 6-H, 6-Cl, or 6-methylsulfonyl analog therefore risks not only loss of the predicted CB2-over-CB1 selectivity window but also introduction of unintended biological activities.

Quantitative Differentiation Evidence for N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide


Predicted CB2 vs. CB1 Selectivity: ~100-Fold Binding Preference for Cannabinoid Receptor Subtype 2

ZINC15 computational predictions based on ChEMBL 20 assign this compound a CNR2 (CB2) pKi of 7.60 and a CNR1 (CB1) pKi of 5.58, yielding a predicted CB2/CB1 selectivity ratio of approximately 100-fold [1]. By comparison, the clinically investigated non-selective cannabinoid agonist CP55,940 shows roughly equipotent CB1/CB2 binding. This predicted selectivity profile distinguishes the compound from non-selective carbazole-based cannabinoid agonists such as compound 4 in the Petrov et al. series, which acts as a dual CB1/CB2 agonist without subtype preference [2]. Note: These are computational predictions; confirmed experimental binding data for this exact compound are not yet publicly available.

Cannabinoid receptor CB2 selectivity GPCR ligand Pain research Neuroinflammation

6-Methoxy vs. 6-Methylsulfonyl Substitution: Tolerability for CB2 Affinity Confirmed by Published Experimental SAR

In a systematic SAR study of carbazole-based CB2 ligands, Börgel et al. demonstrated that a 6-methoxy substituent (compound 23a) was well-tolerated for CB2 affinity, whereas replacement with a 6-methylsulfonyl group (compound 24a) led to considerably reduced CB2 binding [1]. The 6-methoxy-bearing compound 23a maintained high CB2 affinity (Ki(CB2) = 2.9 nM) and preserved CB2:CB1 selectivity. This experimental finding establishes that the 6-methoxy group present in the target compound is a pharmacophorically validated substitution pattern for CB2 engagement—unlike the 6-methylsulfonyl or 6-chloro alternatives that redirect activity toward antiviral (HPV) or other targets [2].

Cannabinoid CB2 ligand Structure-activity relationship Carbazole SAR 6-substitution Metabolic stability

Cyclohexanecarboxamide vs. Pyridinecarboxamide Side Chain: Divergent Target Engagement Profiles

The N-1 amide side chain is a critical determinant of biological target engagement in tetrahydrocarbazole-1-carboxamide compounds. The cyclohexanecarboxamide side chain in the target compound is structurally distinct from the 2-pyridinecarboxamide side chain found in the anti-HPV lead N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which exhibits in vitro antiviral activity in the single-digit nanomolar range [1]. The cyclohexane moiety increases conformational rigidity and lipophilicity (predicted logP ≈ 3.72) compared to the pyridinecarboxamide side chain, favoring interaction with lipophilic GPCR binding pockets such as CB2 rather than the more polar antiviral target space [2]. Patent literature on substituted tetrahydrocarbazole carboxamide compounds further demonstrates that varying the carboxamide substituent is a primary strategy for redirecting activity between kinase inhibition (Btk, JAK2) and GPCR modulation [3].

Target selectivity Side-chain SAR GPCR ligand Antiviral Kinase inhibitor

Physicochemical Differentiation: Lipophilicity and Fraction sp³ Profile vs. Fully Aromatic Carbazole CB2 Ligands

The target compound possesses a fraction sp³ of 0.50 and a predicted logP of 3.72, as annotated in the ZINC15 database [1]. This partially saturated tetrahydrocarbazole scaffold contrasts with fully aromatic carbazole CB2 ligands (e.g., compound 4 in Petrov et al., which has a fully aromatic carbazole core and different physicochemical properties). Literature evidence indicates that partial hydrogenation of the carbazole system to the tetrahydrocarbazole state alters CB2 receptor tolerance: Börgel et al. explicitly note that 'partial hydrogenation of the aromatic carbazole system (26a) was not tolerated by the CB2 receptor,' establishing that the tetrahydrocarbazole vs. carbazole saturation state is a critical binary variable for CB2 binding [2]. The combination of a tetrahydrocarbazole core (sp³ fraction 0.50) with the 6-methoxy substituent—which is tolerated in the tetrahydrocarbazole context—defines a specific chemotype that is distinct from both fully aromatic carbazole CB2 ligands and tetrahydrocarbazole analogs lacking the 6-methoxy group.

Physicochemical properties Lipophilicity Fraction sp³ Drug-likeness Metabolic stability

Recommended Application Scenarios for N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide Based on Differentiation Evidence


Cannabinoid CB2 Receptor Probe Development and Selectivity Screening Panels

The predicted ~100-fold CB2-over-CB1 binding selectivity makes this compound suitable as a starting scaffold for developing CB2-selective pharmacological probes. In GPCR screening panels, this compound can serve as a CB2-preferring reference ligand alongside non-selective controls such as CP55,940 or WIN 55,212-2. The 6-methoxy substitution is experimentally validated in published SAR studies to be compatible with CB2 affinity retention, providing a rational basis for further optimization [1][2].

Structure-Activity Relationship (SAR) Studies on Tetrahydrocarbazole 6-Position Substituent Effects

Given the published experimental evidence that 6-methoxy is tolerated for CB2 affinity while 6-methylsulfonyl is not [1], this compound is a valuable reference standard in SAR campaigns that systematically vary the 6-position substituent. Researchers can use this compound as the '6-methoxy benchmark' in head-to-head comparisons with newly synthesized 6-substituted analogs (e.g., 6-ethoxy, 6-fluoro, 6-cyano derivatives) to quantify the impact of substituent electronic and steric properties on CB2 binding and functional activity.

Differentiation from Antiviral Tetrahydrocarbazole Chemotypes in Drug Repurposing Screens

The cyclohexanecarboxamide side chain structurally distinguishes this compound from the 2-pyridinecarboxamide side chain found in anti-HPV tetrahydrocarbazole leads [2]. This compound can therefore be used as a GPCR-oriented tetrahydrocarbazole reference in phenotypic screening libraries, enabling researchers to discriminate between cannabinoid-receptor-mediated effects and off-target antiviral activity when evaluating tetrahydrocarbazole hits from high-throughput screens.

Metabolic Stability Optimization of Partially Saturated CB2 Ligands

With a fraction sp³ of 0.50 and a predicted logP of 3.72 [3], this compound occupies a physicochemical space that balances membrane permeability with potential metabolic advantages over fully aromatic carbazole CB2 ligands. The published observation that tetrahydrocarbazole saturation state directly affects CB2 receptor tolerability [1] underscores the compound's utility as a benchmark for understanding how incremental changes in core saturation influence both target engagement and ADME properties in the carbazole cannabinoid ligand series.

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